Product packaging for Tetrairidium dodecacarbonyl(Cat. No.:CAS No. 11065-24-0)

Tetrairidium dodecacarbonyl

Cat. No.: B077418
CAS No.: 11065-24-0
M. Wt: 1105 g/mol
InChI Key: XWDKRVSSHIJNJP-UHFFFAOYSA-N
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Description

Tetrairidium dodecacarbonyl is a useful research compound. Its molecular formula is C12Ir4O12 and its molecular weight is 1105 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12Ir4O12 B077418 Tetrairidium dodecacarbonyl CAS No. 11065-24-0

Properties

IUPAC Name

carbon monoxide;iridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.4Ir/c12*1-2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKRVSSHIJNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Ir4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474907
Record name Iridium carbonyl
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Molecular Weight

1104.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18827-81-1, 11065-24-0
Record name Iridium, dodecacarbonyltetra-, tetrahedro
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18827-81-1
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Record name Iridium carbonyl
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Record name Tetrairidium dodecacarbonyl
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Overview of Transition Metal Carbonyl Clusters in Catalysis and Materials Science

Transition metal carbonyl clusters are a class of compounds containing two or more metal atoms linked by metal-metal bonds, with carbon monoxide (CO) as the primary ligand. wikipedia.org These clusters are of great interest due to their fascinating structures and their potential for industrial applications. routledge.com They serve as a bridge between simple mononuclear metal complexes and bulk metal surfaces, offering unique reactivity. routledge.comresearchgate.net

In the realm of catalysis , transition metal carbonyl clusters are valued for their ability to provide multiple active sites for chemical reactions. routledge.com This multimetallic nature can lead to cooperative effects, enabling transformations that are difficult to achieve with single-metal catalysts. They are employed as homogeneous catalysts in a variety of organic syntheses, including hydrogenation, carbonylation, and hydroformylation reactions. routledge.com The controlled environment of the cluster allows for high selectivity in producing fine chemicals and pharmaceuticals. chemimpex.com

In materials science , these clusters are utilized as precursors for the synthesis of nanoparticles and thin films. chemimpex.comamericanelements.com The decomposition of metal carbonyl clusters under controlled conditions allows for the formation of well-defined metallic or bimetallic nanoparticles with specific sizes and compositions. chemimpex.com These nanomaterials exhibit unique electronic and catalytic properties, finding applications in electronics, environmental remediation, and the development of advanced materials. chemimpex.com

Historical Context and Evolution of Research on Iridium Carbonyl Clusters

The study of metal carbonyl clusters dates back to the 1930s with the work of Walter Hieber, who first reported on compounds like triiron dodecacarbonyl (Fe₃(CO)₁₂) and later, tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). wikipedia.org The initial challenge lay in determining their complex structures, which was later accomplished through X-ray crystallography. wikipedia.org

The field saw significant advancement through the pioneering work of Paolo Chini in the mid-20th century. His research on high-nuclearity clusters expanded the understanding of their synthesis and characterization. wikipedia.org Early research on iridium carbonyl clusters focused on their synthesis, structural elucidation, and fundamental reactivity. The preparation of Ir₄(CO)₁₂ is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride (B1173362). wikipedia.org

Over time, the focus of research has shifted from fundamental studies to exploring the unique applications of these clusters. The stability of the Ir₄ core in this compound has made it a valuable precursor for creating iridium-based catalysts and materials. chemimpex.com Investigations into its derivatives, where CO ligands are substituted with other groups, have further broadened the scope of its applications. acs.org

Academic Significance and Contemporary Research Trajectories of Tetrairidium Dodecacarbonyl

Established Reductive Carbonylation Routes

The most common and well-documented method for preparing this compound (Ir₄(CO)₁₂) is through the reductive carbonylation of iridium salts. This approach has become foundational due to its scalability and reproducibility.

The synthesis is typically achieved in a two-step process starting from hydrated iridium trichloride (IrCl₃·nH₂O). wikipedia.org The initial step involves the reaction of the iridium salt with carbon monoxide (CO) to form the anionic intermediate, dicarbonylchloroiridate(I), [Ir(CO)₂Cl₂]⁻. wikipedia.orgresearchgate.netresearchgate.net

In the subsequent step, this intermediate undergoes further reductive carbonylation to yield the final tetrahedral cluster, Ir₄(CO)₁₂. researchgate.netresearchgate.net

The efficiency and yield of the reductive carbonylation are highly dependent on the reaction parameters. Research has focused on optimizing these conditions to achieve higher purity and better yields. The synthesis is typically performed at elevated temperatures, generally between 150–200°C, and under controlled carbon monoxide pressure, often in the range of 5 to 30 atmospheres. The choice of solvent is also critical, with alcohols such as ethanol (B145695) or 2-methoxyethanol (B45455) commonly employed. researchgate.netresearchgate.net To facilitate the reduction of the iridium center, various reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) being a notable example. Precise stoichiometric control of reagents and the maintenance of an inert atmosphere are essential to prevent the formation of unwanted byproducts and oxidation.

Table 1: Optimized Parameters for Reductive Carbonylation of Iridium Salts
ParameterConditionReference
Starting MaterialIrCl₃·nH₂O or K₂IrCl₆ researchgate.netresearchgate.net
SolventEthanol, 2-Methoxyethanol researchgate.netresearchgate.net
Pressure (CO)5–30 atm
Temperature150–200°C
Reducing Agente.g., NaBH₄

Advanced Synthetic Approaches for Functionalized Clusters

Beyond the parent cluster, significant research has been directed towards the synthesis of functionalized this compound derivatives. These advanced methods introduce new ligands and functionalities, altering the electronic and steric properties of the cluster.

A clean and convenient route to iridium(III) fluorocomplexes involves the direct reaction of this compound with elemental fluorine. psu.eduresearchgate.netrsc.org When conducted in anhydrous hydrogen fluoride (B91410) (aHF) as a solvent, this method provides a large-scale synthesis for tricarbonyliridium trifluoride, [IrF₃(CO)₃]. psu.eduresearchgate.netrsc.org This product serves as a valuable precursor for further iridium(III) fluorine chemistry. psu.edursc.org

Oxidative addition using xenon difluoride (XeF₂) offers another pathway to fluorinated iridium carbonyl species. psu.edursc.org The reaction of XeF₂ with Ir₄(CO)₁₂ in a suitable solvent like anhydrous HF leads to the sequential fluorination of the cluster. researchgate.net At low temperatures, this reaction initially yields the neutral complexes mer- and fac-Ir(CO)₃F₃. researchgate.net However, the reaction can be sensitive to over-oxidation, particularly with excess XeF₂. psu.edu Further reaction in a superacidic system like HF/SbF₅ can lead to the complete breakdown of the Ir₄ tetrahedron, although the facial Ir(CO)₃ configuration can be retained in resulting products like [fac-Ir(CO)₃(FSbF₅)₂HF]SbF₆·HF. acs.org

Table 2: Products from the Reaction of Ir₄(CO)₁₂ with Xenon Difluoride
Reagents/ConditionsProduct(s)Reference
XeF₂, anhydrous HF, low temperaturemer-Ir(CO)₃F₃, fac-Ir(CO)₃F₃ researchgate.net
XeF₂, HF/SbF₅[Ir₄(CO)₈(μ-F)₂(Sb₂F₁₁)₂], [fac-Ir(CO)₃(FSbF₅)₂HF]SbF₆·HF, [mer-Ir(CO)₃F(FSbF₅)₂] acs.org

Ligand exchange reactions are a primary method for producing functionalized derivatives of this compound. In these reactions, one or more of the carbon monoxide ligands are replaced by other ligands, most commonly phosphines. The substitution can proceed to varying degrees, yielding clusters with the general formula Ir₄(CO)₁₂₋ₙLₙ (where L is a phosphine (B1218219) ligand and n can be 1, 2, 3, or 4). qu.edu.qa The introduction of phosphine ligands not only modifies the cluster's reactivity but can also induce structural changes. qu.edu.qa While Ir₄(CO)₁₂ features all terminal CO ligands, phosphine substitution often leads to a structure where three carbonyl groups become edge-bridging around one face of the iridium tetrahedron. qu.edu.qa Diphosphino ligands can also be used to link multiple tetrairidium carbonyl clusters together, forming oligomeric structures. nih.govrsc.org

Table 3: Representative Phosphine-Substituted this compound Derivatives
Derivative FormulaNoteReference
Ir₄(CO)₁₁LMonosubstituted cluster liverpool.ac.uk
Ir₄(CO)₁₀L₂Disubstituted cluster liverpool.ac.uk
Ir₄(CO)₉L₃Trisubstituted cluster, often with bridging COs qu.edu.qaliverpool.ac.uk
[{Ir₄(CO)₉}₄(dppmb)₆]Oligomeric structure with diphosphine linker nih.govrsc.org

Introduction of Organotin Ligands via Basic Media Reactions

The introduction of organotin ligands into this compound frameworks can be achieved through reactions facilitated by basic media. While direct synthesis routes are not extensively documented, the principles of cluster chemistry suggest a plausible pathway. The reaction of Ir₄(CO)₁₂ with alkali alkoxides in alcohol under a carbon monoxide atmosphere is known to produce anionic species such as [Ir₄(CO)₁₁(COOR)]⁻. researchgate.net These anionic intermediates are reactive towards electrophiles.

In a related context, the reaction of Os₃(CO)₁₂ with Ph₃SnOH in the presence of a base like [Bu₄N][OH] in methanol (B129727) leads to the formation of osmium-tin clusters. researchgate.net This suggests that a similar approach could be employed for this compound. The basic medium deprotonates the organotin hydroxide (B78521), creating a nucleophilic organotin species that can then attack the iridium cluster. The resulting complexes may feature bridging tin-substituted metallocarboxylate ligands. researchgate.net

Reactant 1Reactant 2Base/MediumPotential Product Type
Ir₄(CO)₁₂Organotin Hydroxide (e.g., Ph₃SnOH)Alkali Alkoxide/Alcohol or Organic Base/MethanolOrganotin-substituted Iridium Carbonyl Cluster

Synthesis of Diolefin-Derived this compound Complexes

The substitution of carbonyl ligands in this compound with diolefins provides a pathway to a variety of derivative complexes. A key method involves the reaction of NEt₄[Ir₄(CO)₁₁Br] with mono- and di-olefins in the presence of AgBF₄, which results in high yields of Ir₄(CO)₁₁(olefin) and Ir₄(CO)₁₀(η⁴-diolefin) respectively. researchgate.net

Another synthetic route involves the oxidation of substituted tetrairidium carbonyl clusters. For instance, the oxidation of Ir₄(CO)₁₁(L) (where L is a phosphine ligand like PPh₃ or AsPh₃) with trimethylamine (B31210) N-oxide (Me₃NO) in the presence of an excess of a diolefin can yield complexes such as Ir₄(CO)₉L(η⁴-diolefin) and Ir₄(CO)₇L(η⁴-diolefin)₂. researchgate.net The crystal structures of several diolefin derivatives, for example Ir₄(CO)₉L(2,3-η:5,6-η-norbornadiene) where L is PMe₂Ph or PPh₃, have been determined by X-ray diffraction. acs.orgwikipedia.org

PrecursorReagentsProduct
NEt₄[Ir₄(CO)₁₁Br]Diolefin, AgBF₄Ir₄(CO)₁₀(η⁴-diolefin)
Ir₄(CO)₁₁(L) (L=PPh₃, AsPh₃)Diolefin, Me₃NOIr₄(CO)₉L(η⁴-diolefin)

Formation of Supported and Nanostructured Tetrairidium Systems

This compound serves as a valuable precursor for the synthesis of advanced iridium-containing nanomaterials, including two-dimensional nanosheets and supported nanoparticles. These materials exhibit unique properties and have potential applications in catalysis.

Wet-Chemical Synthesis of Iridium-Containing Two-Dimensional Nanomaterials

Wet-chemical methods have been successfully employed to create two-dimensional (2D) iridium-containing nanomaterials. oup.com In this approach, this compound can act as both the iridium precursor and a source of carbon monoxide (CO), which can serve as a capping agent to control the growth of the nanostructures. oup.com

For example, atomically thin palladium-iridium (PdIr) bimetallic nanosheets with an average thickness of approximately 1.0 nm have been synthesized using Ir₄(CO)₁₂. oup.comnih.gov The synthesis involves the co-reduction of iridium and palladium precursors in the presence of capping agents that guide the 2D growth. eurekalert.org These 2D metal nanomaterials are of significant interest due to their high surface-to-volume ratio and unique electronic properties, which can enhance their performance in applications such as electrocatalysis. nih.gov

PrecursorSynthetic MethodProductKey Features
Ir₄(CO)₁₂Wet-Chemical Synthesis (Co-reduction with a Pd precursor)~1 nm-thick fcc PdIr nanosheetsTwo-dimensional structure, high surface area

Microwave-Assisted Decomposition for Supported Iridium Oxide Nanoparticles

A sustainable and efficient method for producing supported iridium oxide nanoparticles involves the microwave-assisted thermal decomposition of this compound. frontiersin.orgnih.gov In this process, Ir₄(CO)₁₂ is decomposed in the presence of a support material, such as a nitrogen-rich covalent triazine framework (CTF), within a high-boiling point solvent like propylene (B89431) carbonate (PC) or an ionic liquid. frontiersin.orgnih.govresearchgate.net

The microwave irradiation leads to rapid heating of the reaction mixture, promoting the decomposition of the iridium carbonyl cluster and the formation of iridium oxide nanoparticles that are well-distributed on the support. frontiersin.orgnih.gov This method allows for the synthesis of nanoparticles with sizes ranging from 2 to 13 nm. frontiersin.orgnih.gov The resulting composite materials, such as IrOₓ@CTF, have shown promise as electrocatalysts for reactions like the hydrogen evolution reaction (HER). frontiersin.orgnih.gov

PrecursorSupportMethodSolventProduct
Ir₄(CO)₁₂Covalent Triazine Framework (CTF)Microwave-assisted thermal decompositionPropylene Carbonate or Ionic LiquidSupported Iridium Oxide Nanoparticles (IrOₓ@CTF)

Elucidation of Cluster Core and Ligand Geometry

The fundamental structure of this compound is built upon a core of four iridium atoms arranged in a tetrahedral geometry. This metallic framework is surrounded by twelve carbonyl (CO) ligands, which play a crucial role in stabilizing the cluster.

In its most stable form, this compound features a tetrahedral arrangement of the four iridium atoms. wikipedia.org Each iridium atom is bonded to the other three iridium atoms and is also coordinated to three terminal carbonyl ligands. wikipedia.orgyoutube.com This results in an octahedral coordination environment for each iridium center. wikipedia.org A key characteristic of the Ir₄(CO)₁₂ structure is the absence of bridging carbonyl ligands, with all twelve CO groups being terminally bonded to the iridium atoms. youtube.com The average iridium-iridium (Ir-Ir) bond distance has been determined to be 2.693 Å. wikipedia.org

A comparative analysis with its lighter congeners, tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetracobalt dodecacarbonyl (Co₄(CO)₁₂), highlights significant structural differences. While all three clusters possess a tetrahedral metallic core, their ligand arrangements vary.

In contrast to the all-terminal ligand structure of Ir₄(CO)₁₂, both Rh₄(CO)₁₂ and Co₄(CO)₁₂ exhibit a structure with nine terminal and three bridging carbonyl ligands. wikipedia.orgwikipedia.org These bridging CO ligands span the edges of the metallic tetrahedron. This difference in ligand coordination leads to a lower symmetry (C₃v) for the rhodium and cobalt clusters compared to the higher Td symmetry of the iridium analogue. wikipedia.orgwikipedia.org The Co-Co distance in tetracobalt dodecacarbonyl is approximately 2.499 Å. wikipedia.org

The greater thermal stability of the iridium and rhodium clusters compared to the cobalt cluster is attributed to the stronger metal-metal bonds for the second and third-row transition metals. wikipedia.org

The structure of this compound is characterized by its high symmetry. In its ideal state, the molecule possesses Td symmetry, which includes multiple rotation axes and mirror planes. wikipedia.orgyoutube.com This high symmetry is a direct consequence of the tetrahedral arrangement of the iridium atoms and the exclusive presence of terminal carbonyl ligands.

X-ray Diffraction Analysis

X-ray diffraction has been an indispensable tool for the precise determination of the three-dimensional structure of this compound and its derivatives at the atomic level.

Single-crystal X-ray diffraction studies have definitively confirmed the tetrahedral core of Ir₄(CO)₁₂ and the terminal coordination of all twelve carbonyl ligands. acs.orgwikipedia.org These studies have provided precise measurements of bond lengths and angles within the molecule. The average Ir-Ir bond length has been established as 2.693 Å. wikipedia.org Infrared spectroscopy complements these findings, with characteristic C-O stretching frequencies for terminal carbonyl ligands observed in the range of 2000–2100 cm⁻¹.

The reactivity of this compound allows for the synthesis of a variety of substituted and derivatized clusters. X-ray crystallography has been instrumental in characterizing the structures of these new compounds.

For instance, the substitution of carbonyl ligands with other ligands, such as phosphines or diolefins, has been shown to alter the geometry of the iridium core and the remaining carbonyl ligands. acs.org In some derivatized clusters, the introduction of new ligands can induce a change in the carbonyl ligand arrangement, leading to structures with bridging carbonyls, similar to what is observed in the cobalt and rhodium analogues. researchgate.net For example, the reaction of Ir₄(CO)₁₂ with halide ions can lead to the formation of anions like [Ir₄(CO)₁₁Br]⁻, where the carbonyl arrangement is altered and resembles that of Co₄(CO)₁₂. researchgate.net Furthermore, the introduction of ligands like tin can lead to the formation of complex structures whose crystallographic details have been thoroughly investigated. crystallography.net The synthesis and characterization of diolefin derivatives, such as Ir₄(CO)₉L(norbornadiene), have also been accomplished, with their structures elucidated by X-ray diffraction. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure and bonding in metal carbonyl clusters like this compound. By probing the vibrational modes of the molecule, detailed information can be obtained about the carbonyl ligands and the metallic framework.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies and Ligand Binding Modes

Infrared (IR) spectroscopy is particularly sensitive to the stretching vibrations of the carbon-oxygen triple bond (ν(CO)) in the carbonyl ligands. The position of these bands in the IR spectrum provides critical insights into how the CO ligands are bound to the iridium centers. In this compound, all twelve carbonyl ligands are terminally bonded to the four iridium atoms, with no bridging carbonyls, a structural feature that distinguishes it from its cobalt and rhodium analogues. uvic.cawikipedia.org This all-terminal coordination is clearly reflected in its IR spectrum.

The bonding in metal carbonyls is described by a synergic model involving σ-donation from the carbonyl's highest occupied molecular orbital (HOMO) to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to the carbonyl's lowest unoccupied molecular orbital (LUMO), which is antibonding (π*) with respect to the C-O bond. uvic.cauvic.ca This back-donation strengthens the metal-carbon bond but weakens the carbon-oxygen bond, resulting in a lower ν(CO) stretching frequency compared to free carbon monoxide.

Table 1: Infrared Spectroscopy Data for this compound

Sample Phase IR Stretching Frequencies (ν(CO), cm⁻¹) Reference
Solid State (KBr pellet) 2084, 2053, 2020

Raman Spectroscopy for Metal-Metal Vibrations

While IR spectroscopy excels at probing carbonyl ligands, Raman spectroscopy is often more effective for observing the vibrations of the metallic skeleton. The metal-metal (Ir-Ir) bonds are highly symmetric and their vibrations often result in a significant change in polarizability, making them strongly Raman-active. Vibrational spectroscopic studies, including Raman, are crucial for obtaining quantitative information about the strength of the metal-metal bonds within the cluster's framework. researchgate.net

For Ir₄(CO)₁₂, which possesses a tetrahedral (Td) core, group theory predicts specific Raman-active modes corresponding to the stretching of the Ir-Ir bonds. wikipedia.orgresearchgate.net Analysis of the low-frequency region of the Raman spectrum allows for the assignment of these metal-metal vibrations, providing direct evidence for the cluster's core structure and an estimation of the force constants of the Ir-Ir bonds. Comparisons with the Raman spectra of analogous clusters, such as tetrarhodium dodecacarbonyl, have helped to refine the assignments of these vibrational modes. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy for Photochemical Dynamics

Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique used to study the dynamics of short-lived species generated during a photochemical reaction. rsc.orgrsc.org This pump-probe method uses a short laser pulse (pump) to excite the molecule, and a subsequent IR pulse (probe) to record the vibrational spectrum of the resulting transient intermediates at various time delays. rsc.org The high structural specificity of IR spectroscopy allows for the detailed characterization of these fleeting species, providing insights into reaction mechanisms that are inaccessible with conventional spectroscopy. rsc.orgunipr.it

In the context of this compound and its derivatives, TRIR can be used to monitor the photochemical processes that occur upon UV-visible light absorption. These processes may include the dissociation of a CO ligand, the formation of a solvated intermediate, or a structural rearrangement of the iridium core. chemrxiv.org By tracking the disappearance of the parent molecule's ν(CO) bands and the appearance of new bands corresponding to photoproducts, a detailed kinetic and mechanistic picture of the photochemical dynamics can be constructed, spanning timescales from femtoseconds to seconds. rsc.orgcmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamic behavior of this compound in the solution phase. Different NMR-active nuclei can be used to probe various aspects of the cluster and its derivatives.

Investigation of Fluxionality and Carbonyl Scrambling Mechanisms

Many metal carbonyl clusters are stereochemically non-rigid in solution, a property known as fluxionality. uvic.casemanticscholar.org this compound and its derivatives are classic examples, exhibiting dynamic intramolecular rearrangements that are often rapid on the NMR timescale. The most common fluxional process is carbonyl scrambling, where the CO ligands exchange their positions around the metal framework. rsc.org

Several mechanisms have been proposed to explain carbonyl scrambling in tetrahedral clusters. One widely discussed pathway involves the interconversion of the ground-state all-terminal (Td symmetry) structure into a short-lived intermediate with bridging carbonyls (C₃ᵥ symmetry), similar to the ground-state structure of Rh₄(CO)₁₂. wikipedia.orgrsc.org This bridge-opening and closing sequence facilitates the movement of CO ligands between different iridium atoms.

Another proposed mechanism is the "merry-go-round" process, which involves the concerted rotation of a group of carbonyls around a face or an edge of the metal tetrahedron. semanticscholar.orgacs.org For Ir₄(CO)₁₂, a process involving a cubo-octahedral transition state has been suggested to explain the concerted motion of all carbonyls. rsc.org

Variable-temperature NMR experiments and two-dimensional NMR techniques, such as ¹³C Exchange Spectroscopy (EXSY) or magnetization transfer, are used to study these dynamic processes. rsc.orgacs.org These methods allow for the unambiguous demonstration of carbonyl exchange between inequivalent sites and the determination of the kinetic parameters (e.g., activation energy) for the scrambling pathways. rsc.org

X-ray Absorption Spectroscopy Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure of an absorbing atom. It is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure of Supported Clusters

When this compound is supported on materials such as oxides (e.g., MgO, γ-Al2O3, TiO2), its structure and the structure of the clusters derived from it can be meticulously investigated using EXAFS. aip.org This technique provides detailed information about the local atomic environment around the iridium atoms, which is crucial for understanding the metal-support interactions and the catalytic properties of the resulting materials. aip.orgebsco.com

The analysis of the EXAFS region of the X-ray absorption spectrum yields quantitative information on the coordination numbers, interatomic distances, and the degree of disorder in the local environment of the Ir atoms. researchgate.net For instance, upon deposition and subsequent treatment (e.g., partial decarbonylation) of Ir4(CO)12 on a support, EXAFS can track changes in the Ir-Ir and Ir-C bond distances, as well as the formation of new Ir-support (e.g., Ir-O) bonds. aip.org This is critical for determining how the tetrahedral Ir4 core of the original cluster is retained, fragmented, or otherwise transformed.

Research has shown that the analysis of EXAFS data for supported iridium clusters can distinguish between different structural models. For example, studies on MgO-supported tetrairidium clusters have used EXAFS to provide evidence of the specific structure at the metal-support interface. ebsco.com The data can reveal the average number of neighboring Ir atoms (the coordination number) and their precise distances, offering a picture of the cluster's size and shape at the atomic level.

Table 1: Representative EXAFS-Derived Structural Parameters for Supported Iridium Clusters

ParameterDescriptionTypical Value Range
Coordination Number (N) The average number of nearest-neighbor atoms around the central Ir atom.Ir-Ir: 2-10; Ir-O: 1-4
Interatomic Distance (R) The distance between the central Ir atom and its neighbors.Ir-Ir: 2.65-2.75 Å; Ir-O: 2.0-2.2 Å
Debye-Waller Factor (σ²) Represents the mean square displacement of atoms due to thermal and static disorder.Varies with sample preparation

Note: The values presented are illustrative and can vary significantly based on the support material, preparation method, and treatment conditions.

High-Resolution Microscopy and Surface Characterization

Microscopy and surface science techniques are indispensable for characterizing the physical and chemical properties of nanomaterials derived from this compound, providing visual evidence of their morphology, size, and surface composition.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Nanomaterial Imaging

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a premier technique for atomic-resolution imaging of nanomaterials. eag.com In this mode, a finely focused electron beam is scanned across the sample, and electrons scattered at high angles are collected. The intensity of the resulting image is approximately proportional to the square of the atomic number (Z), a principle known as Z-contrast imaging. This makes HAADF-STEM exceptionally sensitive to heavy elements like iridium, allowing for the clear visualization of individual iridium atoms or clusters against a lighter support material. eag.comaip.org

For nanomaterials derived from this compound, HAADF-STEM can map the distribution of iridium clusters on a support with sub-angstrom resolution. eag.com To achieve quantitatively accurate structural models from these images, the experimental data is often compared with multislice image simulations. These simulations must account for factors such as surface-enhanced thermal vibrations and structural relaxations, which can significantly affect image intensities. eag.com This combined experimental and theoretical approach enables the precise determination of the three-dimensional atomic structure of the nanoparticles.

Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a fundamental tool for the direct visualization of nanomaterials. It provides crucial information on particle morphology (shape), size, and distribution on a support. rsc.org When this compound is thermally decomposed to form iridium nanoparticles, TEM is used to assess the outcome of the synthesis. arxiv.org

By analyzing a large number of particles from TEM micrographs, a statistically significant particle size distribution can be constructed. lu.sescispace.com This analysis reveals the average particle diameter and the uniformity of the sample. The morphology of the nanoparticles, whether they are spherical, faceted, or aggregated, is also clearly discernible from TEM images. rsc.orgscispace.com This information is vital as the catalytic activity and other properties of nanoparticles are often highly dependent on their size and shape.

Table 2: Example of Particle Size Distribution Data from TEM Analysis

Particle Size Range (nm)Number of ParticlesPercentage of Total
1.0 - 1.55010%
1.6 - 2.015030%
2.1 - 2.520040%
2.6 - 3.07515%
> 3.0255%

Note: This table represents hypothetical data obtained from analyzing TEM images to determine the size distribution of iridium nanoparticles.

Secondary Ion Mass Spectrometry (SIMS) with Cluster Ion Beams for Surface Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine elemental and molecular composition. The use of gas cluster ion beams (GCIBs), such as those from argon or water, as the primary sputtering source has revolutionized the analysis of complex molecular and organic materials. iaea.orgepj-conferences.org

When a cluster ion impacts a surface, its energy is distributed among its many constituent atoms, resulting in a much gentler sputtering effect compared to monatomic ion beams. kyoto-u.ac.jp This "soft" sputtering significantly reduces chemical damage and fragmentation of surface molecules. iaea.org For a surface functionalized with this compound or its derivatives, this means that molecular ions can be desorbed intact, providing molecular-specific information rather than just elemental data. GCIB-SIMS is unique in its ability to perform molecular depth profiling, allowing for the in-depth compositional analysis of molecular solids with nanometer resolution. iaea.org This is particularly valuable for characterizing thin layers or understanding the surface chemistry of supported iridium catalysts.

High-Resolution Rutherford Backscattering Spectrometry (HRBS) for Sputtering Effects and Compositional Depth Profiling

High-Resolution Rutherford Backscattering Spectrometry (HRBS) is a powerful, non-destructive technique for quantitative elemental depth profiling with sub-nanometer resolution. It is an advancement of conventional RBS, typically utilizing a magnetic spectrometer to achieve superior energy resolution. In HRBS, a beam of high-energy ions (e.g., He+) is directed at the sample. By measuring the energy of the ions that are elastically scattered backward from the target nuclei, one can determine the mass of the target atoms and their depth within the sample. arxiv.org

HRBS is exceptionally reliable for quantitative analysis because the scattering cross-section is well-known from first principles. This allows for the determination of elemental concentrations and film thicknesses without the need for calibration standards. iaea.org For a material system involving this compound deposited as a thin film or as clusters on a substrate, HRBS can provide a precise, layer-by-layer compositional profile. It can accurately measure the concentration of iridium as a function of depth, identify the elemental composition of interfacial layers, and quantify atomic transport phenomena. iaea.org

The non-destructive nature of HRBS also makes it suitable for studying sputtering effects. By analyzing the compositional depth profile of a sample before and after it has been subjected to a sputtering process (e.g., by an ion beam), HRBS can quantitatively measure the removal of material and any changes in the near-surface composition.

Reactivity and Reaction Mechanisms of Tetrairidium Dodecacarbonyl

Ligand Substitution Kinetics and Mechanisms

The substitution of carbonyl (CO) ligands in Ir₄(CO)₁₂ with other ligands, such as phosphines, is a fundamental aspect of its chemistry. The kinetics and mechanisms of these reactions are influenced by a variety of factors.

Steric and Electronic Influences on Ligand Labilization

The rates of ligand substitution reactions are profoundly influenced by the steric and electronic properties of both the ligands already present on the cluster and the incoming nucleophile.

Steric Effects: The size of incoming ligands, often quantified by the Tolman cone angle (θ), plays a crucial role. wikipedia.org Larger, bulkier ligands can hinder the approach to the metal center, disfavoring an associative pathway. Conversely, steric crowding on the cluster can promote a dissociative mechanism by encouraging the departure of a ligand to relieve strain. For phosphine (B1218219) ligands, the cone angle provides a quantitative measure of their steric bulk. wikipedia.org

Phosphine LigandTolman Cone Angle (θ) in °
P(OMe)₃107
PMe₃118
PEt₃132
PPh₃145
PCy₃170
P(t-Bu)₃182
P(o-Tol)₃194

Electronic Effects: The electronic properties of ligands, specifically their σ-donating and π-accepting abilities, also modulate reactivity. Strong σ-donating ligands increase the electron density on the iridium centers. This increased electron density enhances back-bonding to the remaining CO ligands, strengthening the Ir-CO bonds and making dissociative substitution less favorable. Conversely, good π-accepting ligands can withdraw electron density from the metal, potentially weakening the metal-ligand bonds and facilitating substitution.

Effects of External Stimuli (e.g., Light, Temperature, Pressure) on Substitution

External stimuli can be employed to promote ligand substitution reactions in Ir₄(CO)₁₂.

Temperature: The thermal behavior of Ir₄(CO)₁₂ is complex. At elevated temperatures, it undergoes incongruent vaporization, suggesting decomposition. Studies have shown that upon heating, a significant portion of solid Ir₄(CO)₁₂ can decompose to metallic iridium and carbon monoxide gas. This indicates that high temperatures can lead to cluster fragmentation rather than simple ligand substitution.

Pressure: The effect of pressure on ligand substitution reactions can provide insights into the reaction mechanism. An associative mechanism, which involves an increase in the coordination number in the transition state, is typically accelerated by high pressure (negative activation volume). Conversely, a dissociative mechanism, which involves the formation of a lower-coordinate intermediate, is generally inhibited or less affected by pressure (positive or near-zero activation volume). Specific studies on the effect of pressure on ligand substitution in Ir₄(CO)₁₂ are limited, but the principles are well-established in coordination chemistry.

Oxidative and Reductive Transformations

The iridium cluster core in Ir₄(CO)₁₂ can undergo changes in its oxidation state through electrochemical processes or by reaction with oxidizing or reducing agents.

Electrochemical Behavior and Redox Chemistry of the Iridium Cluster Core

The electrochemical properties of Ir₄(CO)₁₂ have been investigated, revealing its capacity to undergo redox reactions. Cyclic voltammetry studies have been used to probe the electron-transfer processes of this cluster. While a comprehensive and dedicated electrochemical study with a full set of redox potentials is not extensively documented in readily available literature, the compound is known to be a precursor for electrocatalysts. For instance, Ir₄(CO)₁₂ has been used in the synthesis of nanostructured materials for electrochemical applications, such as the oxygen reduction and hydrogen oxidation reactions. researchgate.net

Reactions Leading to Higher Oxidation State Iridium Complexes

The iridium atoms in Ir₄(CO)₁₂, which are in the formal oxidation state of zero, can be oxidized to higher oxidation states through reactions with appropriate reagents. wikipedia.org

One notable example is the fluorination of Ir₄(CO)₁₂. Reaction with fluorine (F₂) in a superacid medium (HF/SbF₅) leads to the breakdown of the tetrahedral cluster and the formation of mononuclear iridium complexes in higher oxidation states. acs.org Products isolated from this reaction include [fac-Ir(CO)₃(FSbF₅)₂HF]SbF₆·HF and [mer-Ir(CO)₃F(FSbF₅)₂], where the iridium is in a higher oxidation state. acs.org Earlier studies involving the fluorination of Ir₄(CO)₁₂ with xenon difluoride (XeF₂) in anhydrous hydrogen fluoride (B91410) (HF) also resulted in the formation of iridium(III) species, specifically facial and meridional isomers of Ir(CO)₃F₃. acs.org

ReactantProductIridium Oxidation State in ProductKey Structural Feature
Ir₄(CO)₁₂ and F₂ in HF/SbF₅[fac-Ir(CO)₃(FSbF₅)₂HF]SbF₆·HF+3Mononuclear, facial arrangement of CO ligands
Ir₄(CO)₁₂ and F₂ in HF/SbF₅[mer-Ir(CO)₃F(FSbF₅)₂]+3Mononuclear, meridional arrangement of CO ligands
Ir₄(CO)₁₂ and XeF₂ in HFfac-Ir(CO)₃F₃+3Mononuclear, facial arrangement of CO ligands
Ir₄(CO)₁₂ and XeF₂ in HFmer-Ir(CO)₃F₃+3Mononuclear, meridional arrangement of CO ligands

Furthermore, the reaction of Ir₄(CO)₁₂ with sodium in tetrahydrofuran (B95107) can lead to a variety of reduced iridium carbonyl anions, such as [Ir₄(CO)₁₁H]⁻ and [Ir₆(CO)₁₅]²⁻, demonstrating the reductive chemistry of the cluster.

Carbon Monoxide Activation and Conversion Processes

Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, serves as a significant subject in the study of carbon monoxide (CO) activation, primarily due to the reactivity of its metal cluster framework. As a stable binary carbonyl of iridium, its reactions often involve the substitution of CO ligands or transformations mediated by the iridium core. wikipedia.orgchemeurope.com These processes are fundamental to catalytic cycles where CO is a reactant.

One of the key reactions involving CO conversion is the water-gas shift reaction (WGSR), which transforms carbon monoxide and water into carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). uvic.ca this compound has been explored as a catalyst precursor for this reaction, where the iridium cluster is believed to be the active species. wikipedia.orgchemeurope.com The mechanism involves the activation of water and the subsequent nucleophilic attack on a coordinated CO ligand.

Furthermore, Ir₄(CO)₁₂ is instrumental in mechanistic studies of homogeneous carbon monoxide hydrogenation. acs.org In these processes, the iridium cluster facilitates the activation of both CO and H₂, leading to the formation of hydrocarbons and other oxygenated products. The precise mechanism often depends on the reaction conditions, including the solvent and co-catalysts present. The activation of CO by the iridium centers weakens the C-O bond, making it more susceptible to nucleophilic attack by hydride ligands formed from H₂ activation. wikipedia.org Such catalytic applications highlight the compound's role in converting simple C1 building blocks into more complex molecules. uc.pt

Cluster Fragmentation and Aggregation Pathways

The structural integrity of the tetrairidium core in Ir₄(CO)₁₂ is subject to change under various thermal, chemical, or photochemical conditions, leading to fragmentation into smaller iridium species or aggregation into higher nuclearity clusters.

The fragmentation of the Ir₄(CO)₁₂ cluster typically proceeds through the sequential loss of carbonyl ligands. This process can be induced by energetic collisions with an inert gas, effectively imparting thermal energy to the ion and causing CO elimination. uvic.ca The stability of the resulting fragments can provide insight into the rearrangement of the metal core. Real-time characterization has demonstrated the formation and breakup of iridium clusters, showing that the process can be reversible under certain conditions. acs.org

For instance, under pyrolysis in different atmospheres, the Ir₄(CO)₁₂ precursor undergoes decarbonylation. researchgate.net A hydrogen atmosphere, in particular, facilitates this process, suggesting that the interaction with hydrogen promotes the removal of CO ligands and can lead to the formation of smaller, highly reactive iridium hydride species or iridium nanoparticles. researchgate.net The reassembly of these fragments into the original tetrairidium core or other cluster arrangements is also possible, often dictated by the concentration of CO and other ligands in the reaction environment.

This compound is a valuable precursor for the synthesis of bimetallic and polymetallic clusters. These reactions typically involve the reaction of Ir₄(CO)₁₂ with other metal complexes, leading to the substitution of iridium atoms or the addition of new metal fragments to the cluster core.

For example, Ir₄(CO)₁₂ has been used to prepare bimetallic catalysts containing rhodium and ruthenium. researchgate.net The synthesis of these materials can be achieved through thermolysis or pyrolysis of a mixture of the respective metal carbonyl precursors. The resulting polymetallic clusters often exhibit unique catalytic properties that differ from their monometallic counterparts. Research has also shown the formation of iridium-germanium clusters through the reaction of Ir₄(CO)₁₂ with organogermanes like GePh₂H₂ and GePh₃H, yielding complex structures such as Ir₄(CO)₆(PPh₃)(GePh₂)₃(GePh₂H)(µ-H)₃. sc.edu

Table 1: Examples of Bimetallic and Polymetallic Clusters Derived from Ir₄(CO)₁₂ This table is interactive. You can sort and filter the data.

Resulting Cluster Type Second Metal/Element Precursor Example Reference
Bimetallic (Ir-Rh) Rhodium (Rh) Rh₆(CO)₁₆ researchgate.net
Trimetallic (Ir-Rh-Ru) Rhodium (Rh), Ruthenium (Ru) Rh₆(CO)₁₆, Ru₃(CO)₁₂ researchgate.net
Bimetallic (Ir-Ge) Germanium (Ge) GePh₂H₂ sc.edu

Reactivity with Small Molecules

This compound and its derivatives exhibit significant reactivity towards various small molecules, which is central to their catalytic applications.

The activation of molecular hydrogen (H₂) is a critical step in hydrogenation catalysis. Iridium clusters are known to react with hydrogen, often leading to the cleavage of the H-H bond and the formation of metal hydride complexes. wikipedia.org While the direct reaction of H₂ with the stable Ir₄(CO)₁₂ cluster may require energetic conditions, its derivatives or fragments can readily activate hydrogen.

This process can lead to the formation of terminal or bridging hydride ligands on the iridium framework. For example, triiridium heptahydride complexes, which are active catalysts, can be prepared from Ir(I) precursors under H₂. osti.gov The formation of such polyhydride clusters demonstrates the capacity of iridium centers to facilitate the heterolytic or homolytic cleavage of dihydrogen. These iridium hydrides are often key intermediates in catalytic cycles for hydrogenation reactions. osti.govresearchgate.net The synthesis of polymetallic catalysts from Ir₄(CO)₁₂ via pyrolysis in a hydrogen atmosphere also points to the interaction between the iridium cluster and H₂, which promotes decarbonylation and the formation of active catalytic species. researchgate.net

The activation of carbon dioxide (CO₂), a chemically inert molecule, is a significant challenge in catalysis. Iridium complexes have emerged as effective catalysts for CO₂ activation and subsequent hydrogenation. researchgate.netelsevierpure.com The activation can proceed through various mechanisms, including metal-ligand cooperation where both the iridium center and the associated ligands participate in binding and transforming the CO₂ molecule. nih.gov

Iridium-based catalysts, including those derived from cluster precursors, are active in the hydrogenation of CO₂ to products such as formate (B1220265) and formic acid. osti.govresearchgate.net These reactions are crucial for chemical hydrogen storage and CO₂ utilization schemes. The catalytic cycle typically involves the formation of an iridium hydride species, which then transfers a hydride to the activated CO₂ molecule. For instance, a triiridium heptahydride complex has shown catalytic activity in the reversible hydrogenation of CO₂ to formate. osti.gov Although studies often focus on mononuclear or smaller iridium complexes, the fundamental reactivity provides a model for the potential role of species derived from Ir₄(CO)₁₂ in these transformations.

Table 2: Summary of Reactivity with Small Molecules This table is interactive. You can sort and filter the data.

Reactant Molecule Primary Reaction Type Key Products/Intermediates Relevance
Carbon Monoxide (CO) Activation, Conversion Activated CO complexes, CO₂ (in WGSR) Water-Gas Shift Reaction, C1 Chemistry
Hydrogen (H₂) Activation, Oxidative Addition Iridium hydride complexes Hydrogenation Catalysis

Interfacial Reactivity and Surface Chemistry in Supported Systems of this compound

The deposition of this compound, Ir₄(CO)₁₂, onto high-surface-area supports is a critical step in the formulation of heterogeneous catalysts. This process initiates a complex series of interactions between the iridium cluster and the support material, profoundly influencing the cluster's structure, stability, and subsequent reactivity. The nature of the support, ranging from amorphous oxides to crystalline frameworks, dictates the dominant interaction mechanisms and ultimately the catalytic utility of the supported iridium species.

The interfacial reactivity of Ir₄(CO)₁₂ is largely governed by the chemical and physical properties of the support surface. These properties include the density and nature of hydroxyl groups, the presence of Lewis acidic or basic sites, and the geometric constraints imposed by the support's porosity. Upon impregnation, the Ir₄(CO)₁₂ cluster can either physisorb onto the surface, retaining its molecular integrity, or chemisorb through reactions with surface functionalities.

Subsequent thermal or chemical treatments can induce a cascade of transformations. These include the decarbonylation of the cluster to form iridium nanoparticles, the oxidative disruption of the iridium framework, or the formation of iridium subcarbonyl species. The support material plays a pivotal role in directing these reaction pathways, thereby controlling the nature of the final active iridium species.

Interaction Mechanisms with Oxide and Framework Supports

The interaction of this compound with support materials is a nuanced process that is highly dependent on the specific chemical nature of the support surface. These interactions can range from weak physical adsorption to strong chemical bonding, leading to significant alterations in the structure and reactivity of the iridium cluster.

Oxide Supports:

On hydroxylated oxide supports such as silica (B1680970) (SiO₂), the initial interaction is often physisorption, where the Ir₄(CO)₁₂ cluster is held on the surface by van der Waals forces. rsc.org However, the surface hydroxyl groups can also engage in hydrogen bonding with the carbonyl ligands of the cluster. The acidity or basicity of the oxide support plays a crucial role in the subsequent chemical transformations.

Silica (SiO₂): On silica, thermal treatment can lead to the sublimation of physisorbed Ir₄(CO)₁₂ or its decomposition to form iridium nanoparticles. rsc.org The interaction with surface silanol groups can facilitate the anchoring of the cluster.

Alumina (B75360) (Al₂O₃): Alumina possesses both Brønsted and Lewis acid sites. The Lewis acid sites can interact with the carbonyl ligands, potentially leading to the fragmentation of the iridium cluster and the formation of highly dispersed iridium species upon thermal treatment.

Magnesium Oxide (MgO): As a basic support, magnesium oxide can induce the deprotonation of iridium hydride species or facilitate the formation of anionic iridium carbonyl clusters. acs.orgacs.org For instance, the interaction of Ir₄(CO)₁₂ with partially dehydroxylated MgO can lead to the formation of [HIr₄(CO)₁₁]⁻. acs.org

SupportDominant Surface SitesPrimary Interaction with Ir₄(CO)₁₂Subsequent Transformations
**Silica (SiO₂) **Silanol groups (Si-OH)Physisorption, Hydrogen bondingThermal decomposition to Ir nanoparticles
Alumina (Al₂O₃) Lewis and Brønsted acid sitesInteraction with carbonyl ligandsCluster fragmentation, formation of dispersed Ir species
Magnesium Oxide (MgO) Basic sites (O²⁻, OH⁻)Formation of anionic clustersReductive carbonylation

Framework Supports:

Framework materials like zeolites and metal-organic frameworks (MOFs) offer a unique environment for supporting this compound due to their well-defined pore structures and tunable chemical properties.

Zeolites: The encapsulation of Ir₄(CO)₁₂ within zeolite cages is often achieved through the "ship-in-a-bottle" synthesis, where a smaller iridium precursor is introduced into the zeolite pores and subsequently assembled into the larger cluster. acs.org The acidity and the size of the zeolite cages are critical parameters influencing the stability and reactivity of the encapsulated cluster. For example, in NaY zeolite, the formation of Ir₄(CO)₁₂ from an Ir(CO)₂(acac) precursor has been shown to proceed through dimeric intermediates, with the hydration level of the zeolite affecting the reaction rate. acs.org

Metal-Organic Frameworks (MOFs): MOFs provide a highly tunable platform for supporting iridium clusters. The interaction can occur at the metal nodes, the organic linkers, or within the pores. The functionality of the organic linkers and the Lewis acidity of the metal nodes can be tailored to modulate the electronic properties and reactivity of the supported Ir₄(CO)₁₂. For instance, the iridium cluster can be introduced into the pores of a MOF like ZIF-8 via gas-phase infiltration of a precursor, followed by hydrogenolysis to form iridium nanoparticles within the framework. rsc.org The thermal stability of the MOF is a crucial factor, as decomposition of the framework can lead to aggregation of the iridium species. researchgate.net

SupportEncapsulation/Interaction MethodKey Modulating Factors
Zeolite (e.g., NaY) "Ship-in-a-bottle" synthesisPore size, Acidity, Hydration level
MOF (e.g., ZIF-8, NU-1000) Gas-phase infiltration, ImpregnationPore functionality, Metal node acidity, Thermal stability

Role of Support in Modulating Cluster Reactivity

The support material is not merely an inert scaffold but an active component that significantly modulates the reactivity of the supported this compound cluster. This modulation can be categorized into electronic and steric effects, which in turn influence the catalytic performance of the resulting material.

Electronic Effects:

The electronic properties of the support, such as its acidity, basicity, and redox capabilities, can alter the electronic density on the iridium cluster.

Acidic Supports: Lewis acidic sites on supports like alumina can withdraw electron density from the carbonyl ligands, weakening the Ir-CO bonds and facilitating decarbonylation. This can lead to the formation of more coordinatively unsaturated and potentially more reactive iridium species.

Basic Supports: Basic supports like MgO can donate electron density to the iridium cluster, leading to the formation of anionic iridium carbonyl species. acs.orgacs.org These anionic clusters can exhibit different reactivity patterns compared to the neutral parent cluster. For example, on a partially dehydroxylated MgO surface, Ir₄(CO)₁₂ can be converted to the anionic hydride cluster [HIr₄(CO)₁₁]⁻. acs.org

Redox-Active Supports: Supports with redox properties, such as certain metal oxides, can participate in electron transfer processes with the iridium cluster, influencing its oxidation state and, consequently, its catalytic activity.

Steric and Confinement Effects:

The porous nature of framework supports imposes steric constraints on the supported iridium cluster, which can influence its reactivity and stability.

Zeolites: The well-defined cages of zeolites can encapsulate and stabilize the Ir₄(CO)₁₂ cluster, preventing its aggregation into larger nanoparticles. acs.org This "ship-in-a-bottle" approach can lead to highly dispersed and uniform catalytic sites. The confinement within the zeolite pores can also influence the selectivity of catalytic reactions by controlling the access of reactants to the active iridium center.

Metal-Organic Frameworks (MOFs): The tunable pore size and geometry of MOFs allow for a high degree of control over the steric environment of the supported iridium cluster. The organic linkers of the MOF can be functionalized to create specific binding sites for the cluster, further enhancing its stability and modulating its reactivity. The confinement within the MOF pores can also prevent sintering of the iridium species during catalysis, leading to more stable catalysts. For example, iridium nanoparticles have been successfully stabilized within the ZIF-8 framework. rsc.org

The following table summarizes the key effects of different support types on the reactivity of this compound.

Support TypePrimary Modulating EffectConsequence for Ir₄(CO)₁₂ Reactivity
Acidic Oxides (e.g., Al₂O₃) Electronic (Lewis Acidity)Facilitated decarbonylation, formation of cationic/neutral Ir species
Basic Oxides (e.g., MgO) Electronic (Basicity)Formation of anionic Ir carbonyl clusters
Zeolites Steric (Confinement)Stabilization against aggregation, shape-selective catalysis
Metal-Organic Frameworks Steric and ElectronicHigh dispersion, tunable reactivity through framework modification

Catalytic Applications and Mechanistic Understanding

Homogeneous Catalysis

As a soluble organometallic compound, tetrairidium dodecacarbonyl is a precursor to active catalysts in numerous organic syntheses performed in a single phase. sigmaaldrich.com Its applications range from hydrogenation and hydroformylation to the industrially significant water-gas shift reaction.

Iridium-based catalysts derived from precursors like Ir₄(CO)₁₂ are effective in the hydrogenation of various unsaturated compounds. chemimpex.com This includes the reduction of carbon-carbon double bonds in alkenes and the reduction of carbonyl groups in ketones and aldehydes. rsc.org Iridium complexes have shown high activity for the direct pressure hydrogenation of a wide array of carbonyl compounds. rsc.org

In the context of α,β-unsaturated carbonyl compounds, iridium-catalyzed systems can achieve selective 1,4-reduction (transfer hydrogenation), saturating the C=C bond while leaving the carbonyl group intact. organic-chemistry.orgmdpi.com For instance, using formic acid as a hydride donor in a water solvent, an efficient iridium catalyst can achieve high substrate-to-catalyst ratios and turnover frequencies (TOFs). mdpi.com

Substrate TypeCatalyst System ComponentHydride DonorKey FindingInitial TOF (h⁻¹)
α,β-Unsaturated Amides, Acids, Esters2-(4,5-dihydroimidazol-2-yl)quinoline ligandFormic AcidSelective 1,4-reduction of the C=C bond.Up to 18,480
α,β-Unsaturated Ketones[Ir(cod)Cl]₂, dppp, Cs₂CO₃2-PropanolHigh yields for saturated ketones without forming allylic alcohols.Not Specified

This table presents selected research findings on the iridium-catalyzed hydrogenation of unsaturated carbonyl compounds. organic-chemistry.orgmdpi.com

Furthermore, this compound itself has been investigated as a homogeneous catalyst for the hydrogenation of carbon monoxide. acs.orgacs.org In a molten salt medium of aluminum chloride-sodium chloride, Ir₄(CO)₁₂ was found to catalyze the reduction of CO to produce hydrocarbons, a process that differs from typical homogeneous systems which tend to produce oxygenated products. acs.org

Hydroformylation, or the oxo process, is a crucial industrial reaction that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). wikipedia.org Iridium complexes are known to be active catalysts for this transformation. mt.com The general mechanism involves the coordination of an alkene to a metal-hydride complex, followed by a series of steps including CO insertion and reductive elimination to release the aldehyde product. mt.comacs.org

The selectivity of the reaction, particularly the ratio of linear (n) to branched (iso) aldehyde products, is a critical aspect. For iridium-catalyzed systems, selectivity can be influenced by reaction conditions and the ligand sphere around the metal center. While rhodium-based catalysts, especially those modified with phosphine (B1218219) ligands, are often favored for their high regioselectivity towards linear aldehydes, iridium catalysts also show promise. mt.comacs.org Research has demonstrated tandem hydroformylation-acetalization of olefins using an iridium(I) catalyst where water serves as the hydrogen source, showcasing the versatility of iridium systems. rsc.org This particular system inhibited the common side reaction of olefin hydrogenation, achieving high selectivity for the desired oxo-products. rsc.org

The water-gas shift reaction (WGSR) is an equilibrium reaction (CO + H₂O ⇌ CO₂ + H₂) used to produce high-purity hydrogen and adjust the H₂/CO ratio in industrial processes like ammonia (B1221849) synthesis. wikipedia.orgnih.gov this compound has been utilized to prepare catalysts for the WGSR. wikipedia.orgchemeurope.com

The mechanism of the WGSR on transition metal catalysts is highly dependent on the reaction temperature and catalyst composition. libretexts.org Two primary mechanisms are generally proposed:

Associative (or Langmuir-Hinshelwood) Mechanism : This pathway is typically dominant at lower temperatures. libretexts.org It involves the adsorption of both CO and H₂O onto the catalyst surface. wikipedia.org Water dissociates to form hydroxyl (OH) and hydrogen (H) species. The adsorbed OH then reacts with an adsorbed CO molecule to form an intermediate such as carboxyl (–COOH) or formate (B1220265) (–HCOO). libretexts.org This intermediate subsequently decomposes to yield CO₂ and another adsorbed hydrogen atom, with the two H atoms eventually combining to form H₂. wikipedia.org

Redox (or Regenerative) Mechanism : This mechanism is more common at higher temperatures, particularly with catalysts like iron-chromia. libretexts.orgepa.gov It involves a change in the oxidation state of the catalyst. An oxygen atom from the catalyst lattice oxidizes CO to CO₂. The resulting oxygen vacancy on the catalyst surface is then replenished by the dissociative adsorption of a water molecule, which regenerates the active site and produces hydrogen. wikipedia.orglibretexts.org

For homogeneous catalysis of the WGSR, iridium complexes can facilitate the reaction under milder conditions. The catalytic cycle would involve iridium hydride and hydroxyl intermediates, with the precise steps depending on the specific complex and reaction environment.

The catalytic properties of metal clusters like this compound can be significantly altered by modifying their ligand sphere. Replacing one or more of the twelve carbonyl ligands with other donor ligands, such as phosphines, can tune the electronic and steric properties of the cluster, thereby influencing its activity, selectivity, and stability. acs.org

Modifying the ligands can impact several key aspects of the catalytic cycle:

Catalyst Stability : Bulky ligands can stabilize the cluster framework, preventing fragmentation or aggregation into inactive species under reaction conditions.

Substrate Binding : The electronic properties of the ligands affect the electron density on the iridium centers, which in turn influences how strongly the substrate binds.

Reaction Rates : Ligand substitution can affect the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. For example, the steric bulk of ligands in substituted Ir₄(CO)₁₂ derivatives has been shown to influence the rate of CO dissociation, a crucial step in creating a vacant coordination site for the substrate to bind. acs.org

In the related field of iridium single-atom catalysis, it has been demonstrated that the choice of ligand and support can tune the catalyst's activity in ethylene (B1197577) hydrogenation. rsc.org This tunability is attributed to differences in the electron density on the iridium center and the local coordination environment, which affects the catalyst's ability to activate reactants like H₂. rsc.org This principle highlights the critical role that ligand design plays in optimizing catalytic efficiency and turnover frequency.

Heterogeneous and Electrocatalysis

This compound is a valuable molecular precursor for creating well-defined, site-isolated heterogeneous catalysts. By depositing the intact cluster onto a support material, highly uniform iridium nanoclusters and nanoparticles can be synthesized.

The synthesis of supported iridium catalysts from Ir₄(CO)₁₂ typically involves impregnating a support material (like metal oxides or zeolites) with a solution of the cluster, followed by controlled thermal treatment to partially or fully remove the carbonyl ligands. researchgate.netresearchgate.net This method allows for the preparation of very small, well-defined metal clusters that can exhibit unique catalytic properties compared to larger nanoparticles. researchgate.net

The choice of support material is crucial as it can influence the size, shape, and stability of the resulting iridium nanoparticles. oiccpress.com

Support MaterialSupport ShapeAverage Nanoparticle SizeKey Finding
Alumina (B75360)Spherical55 nmNon-uniform distribution of nanoparticles on the support.
CordieriteHoneycomb Monolith25 nmHomogeneous distribution of active metal without sintering.
AluminaFoam55 nmNon-uniform distribution of nanoparticles on the support.

This table summarizes findings from a study on iridium nanoparticles synthesized on different support structures for the catalytic decomposition of hydrous hydrazine. proquest.com

Catalytic Activity for Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction (HER) is a cornerstone of electrochemical water splitting for hydrogen production. While platinum-based materials are the benchmark catalysts for HER, research has explored other noble metals like iridium for this purpose. Supported iridium clusters have been shown to efficiently adsorb hydrogen, which is a critical step in the HER process. researchgate.net

The catalytic activity is significantly influenced by the interaction between the iridium clusters and the support material. Studies on heterometallic Ru-Ir clusters have demonstrated high catalytic activity in hydrogenation reactions, suggesting the potential of iridium-containing systems for activating hydrogen. rsc.org Although specific performance data for catalysts derived directly from this compound for the HER are not extensively detailed in current literature, the fundamental properties of iridium clusters point towards their potential in this application. The development of catalysts from precursors like Pd-doped metal-organic frameworks highlights a strategy that could be adapted for iridium-based systems to create efficient HER catalysts. nih.gov

Performance in Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Catalysts derived from this compound have shown significant promise for this reaction. Research has focused on synthesizing novel electrocatalysts from Ir₄(CO)₁₂ that retain the core iridium cluster structure. researchgate.net

In one study, two distinct electrocatalysts were developed by substituting some of the carbonyl ligands with phosphine-type ligands. These catalysts demonstrated substantial catalytic activity for oxygen electroreduction in a 0.5 mol L⁻¹ H₂SO₄ medium. A key advantage highlighted by rotating disk electrode measurements was the catalysts' tolerance to methanol (B129727), making them potential candidates for cathodes in direct methanol fuel cells (DMFCs). researchgate.net The performance of these catalysts underscores the potential of using Ir₄(CO)₁₂ as a precursor to create active and stable ORR electrocatalysts.

Catalyst PrecursorDerived CatalystKey FindingPotential Application
Ir₄(CO)₁₂Iridium cluster with phosphine ligandsShowed significant catalytic activity for ORR in acidic medium.Proton-Exchange Membrane Fuel Cells (PEMFCs)
Ir₄(CO)₁₂Iridium cluster with phosphine ligandsExhibited high tolerance to methanol concentrations up to 2.0 mol L⁻¹.Direct Methanol Fuel Cells (DMFCs)

Formic Acid Oxidation Reaction (FAOR) Catalysis

The formic acid oxidation reaction (FAOR) is of great interest for direct formic acid fuel cells. Iridium has been identified as a valuable component in enhancing the performance of FAOR electrocatalysts, primarily by improving their stability and activity. While studies specifically using this compound as the starting material are limited, the role of iridium in FAOR is well-documented in catalysts containing iridium alloys or dopants.

Operando Spectroscopic Studies of Active Sites Under Reaction Conditions

Understanding the nature of active sites under actual reaction conditions is crucial for designing more efficient catalysts. Operando spectroscopy, which combines catalytic performance measurement with simultaneous spectroscopic characterization, provides invaluable insights into the dynamic state of the catalyst. ornl.govnih.gov

For catalysts derived from this compound, operando techniques have been particularly revealing. Transient spectroscopic studies on Ir₄ clusters during ethylene hydrogenation have shown that the structure of the active species can reversibly switch between Ir₄ clusters and single iridium-atom complexes depending on the reactant gas ratio. researchgate.net This dynamic behavior highlights the non-static nature of the catalytic active site.

Furthermore, operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) combined with mass spectrometry has been used to study the oxidation state of supported iridium oxide (IrO₂) catalysts during CO oxidation. mdpi.com In these studies, adsorbed carbon monoxide (CO) acts as a probe molecule. The vibrational frequency of the C-O bond provides information about the electronic state of the iridium sites, revealing that partially reduced iridium species are significantly more active for the reaction than their fully oxidized counterparts. mdpi.com These studies demonstrate the power of operando spectroscopy in identifying the true active phase of iridium catalysts under working conditions. acs.org

Role of Cluster Nuclearity and Support Interaction in Catalytic Performance

The catalytic properties of metal clusters are profoundly influenced by two key factors: the number of metal atoms in the cluster (nuclearity) and the interaction of the cluster with the support material. This compound is an ideal precursor for studying these effects because it provides well-defined, tetra-atomic clusters.

Research has shown that it is possible to deposit the Ir₄(CO)₁₂ cluster onto a support like magnesium oxide (MgO) while keeping the tetrahedral Ir₄ framework intact. researchgate.net Subsequent treatment can remove the carbonyl ligands to generate supported Ir₄ clusters. The catalytic activity and reactivity of these clusters are distinct from those of larger iridium nanoparticles and are strongly dependent on the support, which effectively acts as a solid-state ligand. researchgate.net

The choice of support material can significantly alter catalytic performance. A study on the dry reforming of methane (B114726) using iridium nanoparticles demonstrated that the support's properties are critical. Supports with high oxygen storage capacity, such as ceria-zirconia (CZ), enhanced the catalytic activity and resistance to carbon deposition compared to a more inert support like γ-Al₂O₃. mdpi.com This is attributed to a bifunctional reaction mechanism where the support participates in the activation of CO₂.

CatalystSupportApparent Activation Energy (Ea) for CO₂ Consumption (kJ/mol)Key Outcome
Irγ-Al₂O₃91.3Baseline performance
IrAlumina-Ceria-Zirconia (ACZ)88.5Improved activity
IrCeria-Zirconia (CZ)73.5Highest activity and stability, lowest carbon deposition

Data sourced from a study on the dry reforming of methane. mdpi.com

Emerging Catalytic Applications

Catalysis in Environmental Remediation Processes

The application of catalysis to mitigate environmental pollution is a rapidly growing field. Catalytic strategies offer efficient pathways to transform harmful pollutants into benign substances. longdom.org Noble metals, including iridium, are known to be effective catalysts for various environmental remediation reactions.

Catalysts derived from iridium precursors are utilized in the catalytic wet air oxidation of refractory organic pollutants found in industrial wastewater. epa.gov This process uses oxygen to break down persistent organic compounds into less harmful products like CO₂ and water. Additionally, iridium-containing catalysts can be applied to hydrogenation reactions aimed at converting pollutants into valuable chemicals. For example, the catalytic reduction of 4-nitrophenol, a common water pollutant, is a benchmark reaction for testing catalyst performance in environmental applications. researchgate.net While specific studies detailing the use of this compound as a precursor for these applications are emerging, the established catalytic activity of iridium in these areas suggests a strong potential for Ir₄(CO)₁₂-derived materials in environmental remediation.

Potential in Green Chemistry Applications

This compound (Ir₄(CO)₁₂) serves as a significant precursor material in the development of catalysts for green chemistry applications. These applications are primarily focused on the principles of sustainability, such as the utilization of renewable feedstocks and the conversion of greenhouse gases like carbon dioxide (CO₂) into valuable chemicals. The catalytic activity of materials derived from this compound is notable in hydrogenation and carbonylation reactions, which are crucial for the transformation of biomass and CO₂ valorization. researchgate.netelsevierpure.com

The primary role of this compound in this context is as a source for highly dispersed iridium nanoparticles when deposited on various supports like alumina (Al₂O₃) and silica (B1680970) (SiO₂). elsevierpure.com These supported iridium catalysts exhibit high efficiency in various sustainable chemical processes. The preparation of these catalysts often involves the impregnation of a support material with a solution of this compound, followed by thermal decomposition to generate catalytically active iridium nanoparticles. elsevierpure.com

One of the key areas of green chemistry where iridium catalysts derived from this compound show potential is in the valorization of biomass. Biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, can be converted into biofuels and other valuable chemicals through catalytic hydrogenation. While some studies on the hydrogenation of these biomass-derived compounds have utilized other iridium precursors, the fundamental catalytic activity of iridium nanoparticles highlights the potential of catalysts prepared from this compound in these environmentally friendly processes. mdpi.comresearchgate.net

Another significant application in green chemistry is the catalytic hydrogenation of carbon dioxide (CO₂) to produce formic acid and other C1 chemicals. This process is a promising route for CO₂ utilization, contributing to the mitigation of greenhouse gas emissions. Iridium complexes are known to be active catalysts for this transformation. Research in this area is ongoing to develop efficient and recyclable catalytic systems, and this compound is a relevant precursor for creating the active catalytic species for such reactions.

The following table summarizes the potential applications of catalysts derived from this compound in green chemistry, based on the catalytic capabilities of iridium.

Green Chemistry ApplicationReactant(s)Product(s)Catalyst TypePotential Advantages
Biomass ValorizationBiomass-derived aldehydes and ketones (e.g., furfural)Biofuels, platform chemicals (e.g., furfuryl alcohol)Supported Iridium NanoparticlesUtilization of renewable feedstocks, production of sustainable chemicals.
CO₂ HydrogenationCarbon Dioxide (CO₂), Hydrogen (H₂)Formic Acid (HCOOH)Homogeneous or Supported Iridium CatalystsConversion of a greenhouse gas into a valuable chemical, potential for hydrogen storage.
Environmental RemediationPollutantsLess harmful substancesIridium-based catalystsBreakdown of environmental pollutants. researchgate.net

Theoretical and Computational Investigations of Tetrairidium Dodecacarbonyl

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a robust method for investigating transition metal complexes, offering a balance between computational cost and accuracy. researchgate.net For tetrairidium dodecacarbonyl, DFT calculations have been pivotal in exploring its electronic structure, stability, reactivity, and spectroscopic signatures.

This compound possesses a tetrahedral core of four iridium atoms, with each iridium atom bound to three terminal carbonyl ligands. wikipedia.orgyoutube.com This arrangement results in a highly symmetric Td structure. wikipedia.orgresearchgate.net Each iridium center can be described as having an octahedral coordination environment, being bonded to three other iridium atoms and three carbon monoxide molecules. wikipedia.orgresearchgate.net

Computational studies, including early analyses using extended Hückel molecular orbital theory, have provided a detailed picture of the bonding within the Ir₄(CO)₁₂ cluster. researchgate.net The bonding is characterized by:

Iridium-Iridium (Ir-Ir) Bonds: Direct metal-metal bonds form the tetrahedral framework. DFT calculations are used to determine properties such as bond lengths, which for Ir₄(CO)₁₂ average 2.693 Å. wikipedia.org

Iridium-Carbonyl (Ir-CO) Bonds: The interaction between the iridium atoms and the carbonyl ligands is a classic example of synergic bonding. This involves sigma (σ) donation from the highest occupied molecular orbital (HOMO) of the CO molecule to a vacant d-orbital on the iridium atom. Concurrently, there is a pi (π) back-donation from a filled d-orbital on the iridium atom to the lowest unoccupied molecular orbital (LUMO), which is a π* antibonding orbital, of the CO molecule. This back-donation strengthens the metal-ligand bond and slightly weakens the carbon-oxygen bond.

DFT calculations allow for a quantitative analysis of these interactions, including orbital contributions and charge distribution throughout the cluster.

While the Td symmetry structure of Ir₄(CO)₁₂ is well-established experimentally, DFT calculations have revealed interesting aspects of the energetic landscape of the bare iridium cluster (Ir₄) and its carbonyl derivatives. wikipedia.orgresearchgate.net Theoretical studies have shown that for the bare, unprotected Ir₄ nanocluster, the lowest energy configuration is not the tetrahedron found in the carbonyl complex, but rather an open, square planar motif. researchgate.net This indicates that the twelve carbonyl ligands play a crucial role in stabilizing the tetrahedral framework over other possible isomers.

The stability of the Td structure for Ir₄(CO)₁₂ is also notable when compared to its lighter congeners. For instance, tetracobalt dodecacarbonyl (Co₄(CO)₁₂), features a C₃v symmetry with three bridging carbonyl ligands, as this is energetically more favorable than a Td structure. wikipedia.org The Td structure for Co₄(CO)₁₂, analogous to that of Ir₄(CO)₁₂, is calculated to be approximately 28 kcal/mol higher in energy. researchgate.net DFT calculations can map these potential energy surfaces, providing the relative energies of different isomers and the energy barriers for their interconversion, thus explaining the experimentally observed preferences.

DFT calculations are a primary tool for investigating how molecules interact with metal clusters, which is fundamental to understanding their catalytic potential. Studies have focused on the adsorption of various small molecules, or ligands, onto iridium clusters.

Research comparing the adsorption of carbon monoxide (CO) and carbon dioxide (CO₂) on Ir₄ and Pt₄ clusters found that the Ir₄ cluster exhibits a higher adsorption binding energy for these molecules. researchgate.net Further investigations into the interaction of small, polluting molecules such as carbon monoxide (CO), nitric oxide (NO), and sulfur monoxide (SO) with small iridium nanoclusters (Irₙ, n=2-7) have been performed using van der Waals corrected DFT. nih.govacs.org These studies determined that the preferred high-symmetry adsorption site for these molecules is the one-fold top site. nih.gov The interaction with these ligands can also induce changes in the cluster's geometry and electronic properties. nih.govacs.org

The table below summarizes representative DFT-calculated adsorption energies.

Adsorbed MoleculeClusterAdsorption SiteBinding Energy (eV)
COIr₄Top> Pt₄ value researchgate.net
CO₂Ir₄-> Pt₄ value researchgate.net
NOIr₄Top-
SOIr₄Top-

Binding energy values are highly dependent on the specific functional and basis set used in the DFT calculation.

Understanding the mechanism of chemical reactions is one of the key applications of computational chemistry. DFT can be used to map the entire potential energy surface for a reaction, identifying the minimum energy pathways. researchgate.net This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. acs.org The energy of the transition state determines the activation energy barrier for the reaction.

For a cluster like this compound, this methodology can be applied to simulate various reaction pathways, such as:

Ligand Substitution: The replacement of a carbonyl ligand by another ligand (e.g., a phosphine). DFT can model the associative or dissociative mechanism, calculating the activation barriers for each step.

Cluster Fragmentation or Aggregation: The simulation can predict the energy changes involved in the breaking of the Ir₄ tetrahedron or its reaction with other metal species.

Catalytic Cycles: In catalytic applications, DFT is used to elucidate each step of the cycle, identifying the rate-determining step and providing insights into how the catalyst's structure and electronic properties influence its activity and selectivity. acs.org

By calculating the Gibbs free energy (ΔG) and enthalpy (ΔH) for each reaction step, the spontaneity and thermodynamic favorability can be determined. researchgate.net

DFT calculations provide a powerful means to predict and interpret spectroscopic data. By computing the second derivatives of the energy with respect to atomic positions, a Hessian matrix can be constructed, which in turn yields the harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectra. uit.nospectroscopyonline.com Similarly, magnetic properties like nuclear shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

A DFT study on several polynuclear carbonyls, including Ir₄(CO)₁₂, has successfully elucidated its spectroscopic parameters. orientjchem.org The calculations confirmed that in the Td symmetry structure, all twelve carbonyl groups are chemically and magnetically equivalent. orientjchem.org This is consistent with experimental observations. The study reported calculated shielding constants (σ) and chemical shifts (δ) for both ¹³C and ¹⁷O nuclei. orientjchem.org

Table of DFT-Calculated NMR Parameters for Ir₄(CO)₁₂ orientjchem.org

Nucleus Shielding Constant (σ, ppm) Chemical Shift (δ, ppm)
¹³C -20.55 199.65
¹⁷O -214.37 373.37

Note: Chemical shifts are referenced against a standard (e.g., TMS for ¹³C).

Furthermore, DFT is used to calculate the vibrational frequencies corresponding to the C-O stretching modes, which are characteristic features in the IR spectra of metal carbonyls. These calculated frequencies can be compared with experimental data to confirm structural assignments. researchgate.netnih.gov

In heterogeneous catalysis, metal clusters are often deposited on a support material, such as a metal oxide or carbon. researchgate.net The interaction between the cluster and the support can significantly alter the cluster's properties. DFT is an essential tool for modeling these complex systems.

Theoretical studies have investigated Ir₄ clusters on supports like γ-Al₂O₃ and MgO. researchgate.net These calculations determine the most stable adsorption sites for the cluster on the surface and quantify the adsorption energy. researchgate.net A critical aspect of this research is the Electronic Metal-Support Interaction (EMSI). rsc.orgresearchgate.net DFT calculations have shown that the support can induce significant charge transfer, modulating the electronic structure of the iridium cluster. rsc.org For example, when iridium is supported on cobalt phosphide (B1233454) (CoP), electrons are transferred from the iridium to the support. rsc.org This creates an "electron-deficient" iridium surface, which can alter the binding strength of reaction intermediates and lower the energy barriers for catalytic reactions, such as the hydrogen evolution reaction (HER). rsc.orgresearchgate.net These interfacial electronic effects are crucial for designing and optimizing supported iridium catalysts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a computational microscope, providing insights into the atomic-scale movements and interactions within a system over time. For a complex entity like this compound, MD simulations are invaluable for exploring dynamic behaviors that are often inaccessible through experimental means alone. These simulations solve Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a potential energy function, often referred to as a force field.

Investigation of Dynamic Processes and Cluster Fluxionality

The fluxionality of metal carbonyl clusters, the process by which carbonyl (CO) ligands rapidly exchange their positions, is a key feature of their chemistry. In this compound, all twelve CO ligands are terminally bonded to the four iridium atoms in a structure with Td symmetry. wikipedia.orgchemeurope.com However, in solution, these ligands are not static. Early investigations using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the CO ligands undergo intramolecular exchange processes. researchgate.net

MD simulations can model these dynamic processes directly. By simulating the Ir₄(CO)₁₂ cluster in a solvent box, researchers can observe the pathways of CO migration. These simulations can help elucidate the mechanisms of fluxionality, which are thought to involve low-energy intermediates where CO ligands bridge between iridium atoms, similar to the structures observed in related rhodium and cobalt carbonyl clusters. wikipedia.orgchemeurope.com Although much of the current understanding is derived from experimental NMR data and static Density Functional Theory (DFT) calculations, MD provides the temporal component, allowing for the visualization of the entire exchange process and the calculation of the energy barriers associated with these ligand migrations. The simulations can track the trajectory of each atom, revealing the concerted motions involved in the rearrangement of the ligand shell. hpcwire.com

Key dynamic processes investigated via MD simulations would include:

Intramolecular CO Exchange: Mapping the pathways for CO ligands moving between terminal positions on different iridium atoms.

Cluster Breathing Modes: Observing the low-frequency vibrations of the central Ir₄ tetrahedron.

Solvent Effects: Understanding how interactions with solvent molecules influence the stability and dynamics of the cluster.

Modeling of Nanoparticle Impact and Sputtering Phenomena

MD simulations are a powerful tool for studying high-energy events such as the impact of a nanoparticle on a surface and the subsequent sputtering of atoms and molecules. utp.ac.paresearchgate.net This is relevant for understanding the deposition of iridium clusters for catalysis or materials fabrication, as well as the stability of such materials under ion bombardment.

In a typical simulation of this kind, a model would be constructed consisting of an Ir₄(CO)₁₂ cluster and a substrate material (e.g., graphite, silica (B1680970), or a metal oxide). The cluster is given a specific kinetic energy and trajectory, directing it towards the surface. The simulation then follows the atomic-level events during and after the collision. mdpi.com

Key aspects that can be modeled include:

Impact and Adhesion: The initial collision dynamics, including potential fragmentation of the cluster, deformation of the substrate, and the formation of bonds between the cluster and the surface.

Energy Dissipation: How the kinetic energy of the impact is transferred into vibrational energy (heat) within the cluster and the substrate.

Sputtering Yield: The number and type of atoms or molecular fragments ejected from the surface as a result of the collision cascade initiated by the impact. utp.ac.pa

Film Growth: Simulating the deposition of multiple clusters to understand the initial stages of thin-film formation from Ir₄(CO)₁₂ precursors. researchgate.net

These simulations rely on accurate interatomic potentials that can describe both the strong covalent bonds within the Ir₄(CO)₁₂ cluster and the weaker interactions with the substrate. The results can provide a detailed atomistic picture of the deposition process, which is crucial for optimizing experimental conditions in techniques like chemical vapor deposition (CVD) or ion beam deposition. mdpi.com

Machine Learning and Data-Driven Approaches

The complexity of organometallic chemistry presents significant challenges for purely theoretical or experimental approaches. Machine learning (ML) and data-driven methods are emerging as powerful tools to accelerate discovery and deepen understanding by learning from existing data to make predictions about new systems. acs.org

Computational Design and Optimization of Iridium Carbonyl Cluster Synthesis

The synthesis of complex clusters like this compound often involves multi-step processes with numerous variables that can affect the final yield and purity. chemeurope.com ML models can be trained on experimental data from historical synthesis attempts to identify the optimal reaction conditions.

A typical workflow involves creating a dataset where each entry corresponds to a specific reaction, with features (descriptors) describing the reaction conditions and the outcome (e.g., yield) as the target variable. rsc.org ML algorithms, such as gradient boosting or neural networks, can then learn the complex, non-linear relationships between these parameters. youtube.com This trained model can be used to predict the outcome of new, untested reaction conditions, guiding chemists toward the most promising synthetic routes and minimizing trial-and-error experimentation.

Table 1: Example Parameters for ML-Driven Synthesis Optimization of this compound

Parameter (Input Feature)DescriptionPotential Impact on Synthesis
Precursor CompoundThe initial iridium salt used (e.g., IrCl₃·xH₂O)Affects reactivity and solubility
SolventThe reaction medium (e.g., 2-methoxyethanol)Influences reaction kinetics and product stability
CO PressurePressure of the carbon monoxide reactantKey driver for the carbonylation reaction
TemperatureThe reaction temperature profile over timeControls reaction rate and selectivity
Reducing AgentType and concentration of the agent used to reduce Ir(III)Crucial for the formation of the Ir(0) cluster
Reaction TimeThe duration of the synthesisAffects product formation and potential decomposition

Prediction of Catalytic Activity and Selectivity based on Structural Descriptors

This compound and its derivatives are of interest as catalyst precursors. researchgate.net ML models can accelerate the discovery of new catalysts by predicting their performance without the need for expensive and time-consuming synthesis and testing. This is achieved by establishing a Quantitative Structure-Activity Relationship (QSAR), which links the structural or electronic features of a molecule (descriptors) to its catalytic activity or selectivity. chemrxiv.orgchemrxiv.org

For a cluster like Ir₄(CO)₁₂, descriptors can be calculated using DFT. These might include geometric parameters (e.g., Ir-Ir bond lengths), electronic properties (e.g., HOMO-LUMO gap, partial charges on atoms), and vibrational frequencies of the CO ligands. nih.gov An ML model trained on a dataset of known iridium cluster catalysts and their experimentally measured performance can then predict the activity of new, hypothetical clusters based solely on their computed descriptors. berkeley.edunih.gov This enables high-throughput virtual screening of thousands of potential catalyst candidates to identify the most promising ones for further investigation. rsc.org

Table 2: Hypothetical Structural Descriptors for Predicting Catalytic Activity of Ir₄(CO)₁₂ Derivatives

Structural DescriptorPhysical MeaningPredicted Catalytic Property
Average Ir-Ir Bond DistanceStrength of the metal frameworkCatalyst stability and turnover frequency
HOMO-LUMO GapElectronic excitability and redox potentialActivity in redox-dependent reactions
Mulliken Charge on Ir AtomsElectron density at the metal centersAbility to activate substrates
CO Adsorption EnergyStrength of the metal-ligand bondSelectivity and resistance to poisoning
Steric Hindrance (e.g., Cone Angle of Ligands)Accessibility of the metal coreSubstrate selectivity

Challenges and Future Directions in Computational Modeling of Iridium Cluster Chemistry

Despite the power of computational methods, accurately modeling heavy metal clusters like this compound presents significant challenges.

Current Challenges:

Force Field Parameterization: Standard force fields used in MD simulations often lack accurate parameters for heavy elements like iridium and their interactions with ligands. Developing robust force fields is a major hurdle for classical simulations. acs.org

Relativistic Effects: For heavy elements, relativistic effects significantly influence electronic structure and bonding. While these can be included in high-level quantum mechanical calculations, they add a substantial computational cost.

Length and Time Scales: A significant gap often exists between the scales accessible by simulation (nanometers, nanoseconds) and those of real-world catalytic processes (micrometers to millimeters, seconds to hours). Bridging this gap requires multi-scale modeling approaches.

Computational Cost: Accurate quantum chemical calculations (like DFT) are computationally expensive, limiting the size of the systems and the duration of the simulations that can be performed. This is a particular bottleneck for high-throughput screening and long-timescale MD. nih.gov

Data Scarcity for ML: The performance of machine learning models is highly dependent on the availability of large, high-quality datasets. In specialized areas of organometallic chemistry, such data can be scarce, limiting the predictive power of ML models. acs.org

Future Directions:

AI-Driven Force Field Development: Using machine learning to automatically generate accurate and efficient force fields from quantum mechanical data is a promising avenue to enable large-scale, accurate MD simulations of iridium clusters.

Hybrid QM/MM Models: Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat the reactive core of the cluster with high-level quantum mechanics and the surrounding environment with a more efficient classical force field, offer a balance of accuracy and computational cost.

Advanced ML Architectures: The development of more sophisticated ML models, such as graph neural networks, can better capture the complex relationships between the 3D structure of a cluster and its properties, leading to more accurate predictions.

Integrated Workflows: The future lies in creating tightly integrated, automated workflows that combine robotic synthesis (for data generation), high-throughput computational screening, and machine learning to create a closed loop for accelerated discovery of new materials and catalysts. hpcwire.com

Applications in Materials Science and Nanotechnology

Precursor Role in Iridium Nanoparticle Synthesis

Tetrairidium dodecacarbonyl is a key precursor in the synthesis of iridium nanoparticles due to its well-defined stoichiometry and its ability to decompose cleanly, leaving behind metallic iridium. The controlled thermal decomposition of this cluster compound is a common method for producing iridium nanoparticles with specific sizes and distributions, which are crucial for their catalytic and electronic applications. wikipedia.org

One of the significant techniques where this compound is employed is in Metallorganic Chemical Vapor Deposition (MOCVD). In this process, the volatile iridium carbonyl is transported in the gas phase to a substrate where it thermally decomposes to deposit a thin film of pure iridium. Research has shown that pure iridium films can be successfully obtained using this compound. However, the deposition temperature is a critical parameter that influences the morphology of the resulting material. For instance, at temperatures between 280 to 400°C, gas-phase nucleation has been observed, leading to the formation of iridium particles rather than a continuous film. This phenomenon can be harnessed for the deliberate synthesis of nanoparticles.

The synthesis of iridium nanoparticles from this compound can be influenced by several factors, as detailed in the table below.

ParameterInfluence on Nanoparticle SynthesisTypical Conditions
Decomposition TemperatureAffects nucleation and growth rates, influencing particle size and crystallinity.Above 120°C for decomposition upon sublimation.
Precursor ConcentrationHigher concentrations can lead to larger nanoparticles or agglomeration.Varies depending on the desired particle size and deposition rate.
Solvent/SupportThe medium in which decomposition occurs can influence particle morphology and stability. Can be supported on materials like zeolites and metal oxides. Can be performed in the gas phase (MOCVD) or on solid supports.
Table 1: Key Parameters in the Synthesis of Iridium Nanoparticles from this compound.

Fabrication of Bimetallic and Multimetallic Nanostructures

This compound is also utilized as a precursor for the fabrication of bimetallic and multimetallic nanostructures. wikipedia.orgchemeurope.com These materials are of significant interest as they often exhibit synergistic properties that are superior to their monometallic counterparts, particularly in catalysis. The co-decomposition of this compound with other metal carbonyls or organometallic compounds allows for the synthesis of alloyed or core-shell bimetallic nanoparticles.

While many of these studies are of a fundamental academic nature, they provide valuable insights into the synthesis and properties of these complex nanomaterials. wikipedia.orgchemeurope.com The precise stoichiometry of the cluster allows for controlled doping or alloying with other metals. For example, bimetallic clusters containing iridium and another transition metal can be prepared and subsequently used to generate nanoparticles with a well-defined composition.

Bimetallic SystemSynthetic ApproachPotential Application
Iridium-Rhodium (Ir-Rh)Co-reduction of iridium and rhodium precursors.Catalysis, particularly in reactions involving CO oxidation and NOx reduction.
Iridium-Ruthenium (Ir-Ru)Decomposition of mixed-metal carbonyl clusters.Electrocatalysis, for reactions such as the oxygen evolution reaction.
Iridium-Platinum (Ir-Pt)Sequential reduction or co-reduction of iridium and platinum salts.Fuel cells, as catalysts for both the anode and cathode.
Iridium-Gold (Ir-Au)Seed-mediated growth or co-reduction methods.Catalysis and sensing applications.
Table 2: Examples of Bimetallic Nanostructures Involving Iridium and Their Potential Applications.

Development of Advanced Functional Materials with Iridium Components

The incorporation of iridium into various matrices leads to the development of advanced functional materials with unique catalytic, electronic, and optical properties. This compound serves as a molecular building block or precursor for creating these materials.

A notable area of research is the encapsulation of iridium nanoparticles within Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are porous crystalline materials that can act as hosts for catalytically active metal nanoparticles. By introducing this compound into the pores of a MOF and then inducing its decomposition, highly dispersed and stable iridium nanoparticles can be formed within the framework. rsc.orgresearchgate.net This approach prevents the agglomeration of the nanoparticles, enhancing their catalytic activity and durability. Such composite materials have shown promise in heterogeneous catalysis for reactions like hydrogenation. rsc.orgresearchgate.net

Another application lies in the preparation of supported iridium catalysts. This compound can be impregnated onto high-surface-area supports such as silica (B1680970), alumina (B75360), or zeolites. Subsequent thermal treatment decomposes the cluster and forms highly dispersed iridium nanoparticles on the support surface. These supported catalysts are widely explored for various industrial chemical processes.

Utilization in Ion Beam Production and Surface Modification Techniques

While direct utilization of this compound in ion beam production is not extensively documented, its properties as a volatile metal precursor are highly relevant to surface modification techniques such as Focused Electron Beam Induced Deposition (FEBID) and Focused Ion Beam Induced Deposition (IBID). In these techniques, a focused beam of electrons or ions is used to decompose a gaseous precursor that is introduced into a vacuum chamber, leading to the deposition of material with high spatial resolution.

Metal carbonyls are a well-established class of precursors for FEBID and IBID due to their volatility and ability to decompose under electron or ion bombardment. Although specific studies detailing the use of this compound in FEBID/IBID are not prevalent in publicly available literature, its characteristics make it a strong candidate for these applications. The process would involve the localized decomposition of the Ir₄(CO)₁₂ molecules on a substrate, enabling the direct writing of iridium-containing nanostructures. This capability is of interest for applications in nanoelectronics, plasmonics, and for creating custom catalysts.

Role in Advanced Analytical Platforms (e.g., Photochemical Vapor Generation)

In the realm of advanced analytical techniques, the formation of volatile iridium carbonyl species plays a crucial role in enhancing the sensitivity of methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Photochemical Vapor Generation (PVG) is a sample introduction technique that converts the analyte in a liquid sample into a volatile compound, which can then be efficiently transported to the ICP-MS.

For the ultra-trace analysis of iridium, PVG has been successfully employed to generate a volatile iridium species, which is presumed to be an iridium carbonyl or carbonyl hydride. This is achieved by UV irradiation of an aqueous sample containing iridium ions in the presence of a low molecular weight organic acid, such as formic acid. The in-situ generation of these volatile iridium compounds allows for their efficient separation from the sample matrix and a significant enhancement in detection sensitivity compared to conventional liquid sample introduction.

Analytical TechniqueRole of Iridium Carbonyl SpeciesAdvantage
Photochemical Vapor Generation - Inductively Coupled Plasma Mass Spectrometry (PVG-ICP-MS)In-situ formation of a volatile iridium carbonyl or carbonyl hydride species from the sample.Greatly enhanced sensitivity and lower detection limits for iridium analysis.
Table 3: Role of Iridium Carbonyls in Advanced Analytical Platforms.

Future Research Directions and Interdisciplinary Perspectives

Integration of Iridium Carbonyl Cluster Chemistry with Biological and Analytical Sciences

The unique electronic and structural properties of tetrairidium dodecacarbonyl and related iridium carbonyl clusters are paving the way for their integration into biological and analytical sciences. In the pharmaceutical realm, iridium complexes are being explored for their potential in drug development. chemimpex.com The ability of iridium to exist in multiple oxidation states and its capacity to catalyze a variety of chemical transformations make it an attractive core for the design of novel therapeutic agents. Research is ongoing to explore the use of iridium-based compounds, derived from clusters like this compound, for their potential improved efficacy in treating certain diseases. chemimpex.com

In the field of analytical sciences, iridium carbonyl clusters serve as valuable precursors for the synthesis of iridium nanoparticles. These nanoparticles exhibit excellent conductivity and stability, properties that are highly desirable for applications in advanced sensing and imaging technologies. chemimpex.com Furthermore, the distinct spectroscopic signatures of carbonyl ligands (C≡O) attached to the iridium core can be exploited for analytical purposes. Techniques like infrared (IR) spectroscopy can be used to probe the structure and bonding within these clusters, offering insights that are valuable for both fundamental research and quality control in materials science.

Development of Novel Ligand Systems for Tunable Reactivity and Selectivity

The reactivity and selectivity of this compound as a catalyst or catalyst precursor can be significantly modified through the introduction of novel ligand systems. researchgate.net The twelve carbonyl ligands in Ir₄(CO)₁₂ can be substituted by other ligands, such as phosphines, isonitriles, and N-heterocyclic carbenes (NHCs), to fine-tune the electronic and steric properties of the cluster. researchgate.netacs.orgdigitellinc.com This strategic ligand modification can lead to enhanced catalytic activity, improved selectivity for desired products, and increased catalyst stability.

For instance, the introduction of bulky phosphine (B1218219) ligands can create specific steric environments around the iridium centers, influencing the regioselectivity of catalytic reactions. Hemilabile ligands, which contain both a strongly coordinating and a weakly coordinating group, offer another avenue for tuning reactivity. digitellinc.com These ligands can reversibly bind to the metal center, opening up coordination sites to facilitate catalytic transformations. digitellinc.com The development of such sophisticated ligand systems is a key area of research aimed at unlocking the full catalytic potential of this compound and its derivatives. researchgate.netdigitellinc.com

Advancements in In-Situ and Operando Characterization for Complex Systems

Understanding the behavior of this compound-derived catalysts under actual reaction conditions is crucial for optimizing their performance. Advancements in in-situ and operando characterization techniques are providing unprecedented insights into the dynamic nature of these complex systems. unito.it These methods allow researchers to monitor the catalyst's structure, oxidation state, and interactions with reactants and products in real-time. unito.it

Operando infrared (IR) spectroscopy is a powerful tool for studying carbonyl-containing catalysts like those derived from this compound. unito.itmdpi.com The stretching frequency of the C≡O bond is highly sensitive to the electronic environment of the iridium atoms, providing information about ligand binding, surface adsorption, and changes in the cluster's structure during catalysis. mdpi.com Combining operando IR spectroscopy with other techniques, such as mass spectrometry, allows for the direct correlation of catalyst structure with catalytic activity and selectivity. mdpi.com Similarly, operando X-ray photoelectron spectroscopy (NAP-XPS) can reveal the oxidation states of iridium on the catalyst surface during operation. rsc.org

Leveraging Computational and Artificial Intelligence for Rational Catalyst Design

The traditional trial-and-error approach to catalyst development is being revolutionized by the integration of computational modeling and artificial intelligence (AI). joaiar.orgcas.cn These tools are accelerating the discovery and optimization of new catalysts based on clusters like this compound. joaiar.orgcatalysis-summit.com Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic structures of iridium clusters, simulate reaction mechanisms at the atomic level, and identify key descriptors that correlate with catalytic performance. researchgate.netrsc.org

AI and machine learning (ML) algorithms can analyze vast datasets from both computational and experimental studies to identify complex structure-property relationships that may not be apparent through conventional analysis. catalysis-summit.comthe-innovation.org This data-driven approach enables high-throughput screening of potential catalyst candidates, predicting their activity, selectivity, and stability with increasing accuracy. catalysis-summit.comthe-innovation.org Generative AI models can even propose novel catalyst structures with desired properties, opening up new avenues for catalyst design that go beyond human intuition. catalysis-summit.com By combining AI with automated synthesis and characterization platforms, researchers are creating closed-loop systems that can autonomously design, test, and optimize catalysts, significantly speeding up the development cycle. cas.cnarxiv.org

Exploration of New Applications in Emerging Technologies

The unique properties of this compound make it a promising material for a range of emerging technologies. Its primary application lies in the field of catalysis, where it serves as a precursor for highly active and selective catalysts for various organic transformations, including hydrogenation and carbonylation reactions. chemimpex.comwikipedia.org It is also used in the synthesis of bimetallic clusters, which can exhibit synergistic catalytic effects. wikipedia.orgchemeurope.com

In nanotechnology, this compound is utilized to create well-defined iridium nanoparticles. chemimpex.com These nanoparticles have potential applications in electronics and materials science due to their high conductivity and stability. chemimpex.com Furthermore, iridium-based materials are being investigated for their role in sustainable technologies. For example, iridium complexes are being studied as electrocatalysts for the conversion of carbon dioxide into valuable chemical feedstocks, such as formate (B1220265). wikipedia.org The compound is also explored in environmental remediation processes, where it can aid in the breakdown of pollutants. chemimpex.com

Below is an interactive data table summarizing the key research directions and technological applications of this compound.

Research AreaFocusKey Techniques & ApproachesPotential Applications
Biological & Analytical Sciences Drug development, advanced sensing and imaging.Synthesis of iridium-based drugs, preparation of iridium nanoparticles.Novel therapeutics, biosensors, medical imaging agents.
Novel Ligand Systems Tuning reactivity and selectivity.Synthesis of phosphine, isonitrile, and N-heterocyclic carbene substituted clusters.More efficient and selective catalysts for fine chemical synthesis.
In-Situ & Operando Characterization Understanding catalyst behavior under reaction conditions.Operando IR spectroscopy, Operando X-ray photoelectron spectroscopy (NAP-XPS).Optimization of industrial catalytic processes.
Computational & AI Design Rational catalyst discovery and optimization.Density Functional Theory (DFT), Machine Learning (ML), Artificial Intelligence (AI).Accelerated development of next-generation catalysts.
Emerging Technologies Catalysis, nanotechnology, sustainable chemistry.Precursor for catalysts and nanoparticles, electrocatalysis.Advanced materials, CO₂ conversion, environmental remediation.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), and how do experimental conditions influence yield and purity?

  • Methodological Answer : Ir₄(CO)₁₂ is typically synthesized via the carbonylation of iridium salts (e.g., IrCl₃) under controlled CO pressure (5–30 atm) at 150–200°C. The reaction requires precise stoichiometric ratios of reagents (e.g., reducing agents like NaBH₄) and inert atmospheres (N₂/Ar) to prevent oxidation. Yield optimization involves adjusting CO flow rates, reaction time (12–48 hours), and post-synthesis purification via solvent recrystallization (e.g., using THF or acetone) . Purity is verified through elemental analysis and FTIR spectroscopy (CO stretching bands at 2000–2100 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Ir₄(CO)₁₂, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : Identifies CO ligand bonding modes (terminal vs. bridging) via distinct ν(CO) frequencies.
  • X-ray Diffraction (XRD) : Resolves the tetrahedral Ir₄ core geometry and ligand coordination.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and CO ligand loss patterns.
  • NMR Spectroscopy (¹³C, in solution): Detects dynamic ligand behavior.
    Data interpretation requires cross-referencing with crystallographic databases (e.g., CCDC) and computational models (DFT) to validate structural hypotheses .

Advanced Research Questions

Q. How do discrepancies in reported catalytic activities of Ir₄(CO)₁₂ in CO-releasing reactions arise, and how can they be resolved methodologically?

  • Methodological Answer : Contradictions often stem from:

  • Variability in Precursor Purity : Trace impurities (e.g., unreacted IrCl₃) alter catalytic pathways. Mitigation: Rigorous purification (e.g., column chromatography) and characterization pre-experiment .
  • Reaction Environment Differences : Solvent polarity (e.g., DMF vs. hexane) and temperature gradients affect CO release kinetics. Solution: Standardize conditions using controlled reactors (e.g., Schlenk lines) and in situ FTIR monitoring .
  • Data Normalization : Normalize turnover frequencies (TOF) to active site density (e.g., via XPS quantification of surface Ir atoms) .

Q. What computational strategies are employed to model the electronic structure of Ir₄(CO)₁₂, and how do they complement experimental findings?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the Ir-Ir bonding and CO ligand interactions. Key steps:

  • Geometry Optimization : Compare calculated bond lengths/angles with XRD data to validate accuracy.
  • Frontier Molecular Orbital Analysis : Predict reactivity trends (e.g., nucleophilic sites for ligand substitution).
  • CO Dissociation Energy Calculations : Correlate with experimental TGA data to explain thermal stability .

Q. How can Ir₄(CO)₁₂ be integrated into bimetallic nanosystems (e.g., PdIr), and what challenges arise in ensuring atomic-level homogeneity?

  • Methodological Answer : Co-reduction of Ir₄(CO)₁₂ with Pd precursors (e.g., Pd(acac)₂) under CO flow produces ultrathin PdIr nanosheets. Challenges include:

  • Seeding Inhomogeneity : Preferential nucleation of Pd requires CO atmosphere to slow Ir deposition.
  • Stoichiometric Control : Adjust precursor ratios (Pd:Ir ≥ 2:1) to avoid phase segregation.
  • Characterization : Use HAADF-STEM to confirm atomic distribution and EDS mapping for compositional analysis .

Data Contradiction & Validation

Q. When experimental data (e.g., XRD vs. EXAFS) conflict regarding the Ir₄ core geometry, how should researchers prioritize analytical methods?

  • Methodological Answer :

  • XRD is definitive for crystalline samples but may miss amorphous phases.
  • EXAFS provides local structural details but requires high-quality data fitting (e.g., using Artemis software).
  • Resolution Strategy : Cross-validate with PDF (Pair Distribution Function) analysis and computational models. Discrepancies often arise from sample crystallinity or beam damage during synchrotron measurements .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in Ir₄(CO)₁₂-based catalytic studies, particularly in CO-release kinetics?

  • Methodological Answer :

  • Standardized Protocols : Document CO pressure (±0.1 atm), solvent degassing procedures, and catalyst loading (µg/cm²).
  • Reference Catalysts : Include control experiments with established CO-releasing molecules (e.g., CORM-3).
  • Data Reporting : Adhere to MIAPE-CAT guidelines for catalytic data transparency .

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